ARBUTIN PENTAACETATE
ARBUTIN PENTAACETATE
Brand Name:
Vulcanchem
CAS No.:
14698-56-7
VCID:
VC0087751
InChI:
InChI=1S/C22H26O12/c1-11(23)28-10-18-19(30-13(3)25)20(31-14(4)26)21(32-15(5)27)22(34-18)33-17-8-6-16(7-9-17)29-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C22H26O12
Molecular Weight:
482.4 g/mol
ARBUTIN PENTAACETATE
CAS No.: 14698-56-7
Main Products
VCID: VC0087751
Molecular Formula: C22H26O12
Molecular Weight: 482.4 g/mol
CAS No. | 14698-56-7 |
---|---|
Product Name | ARBUTIN PENTAACETATE |
Molecular Formula | C22H26O12 |
Molecular Weight | 482.4 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetyloxyphenoxy)oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C22H26O12/c1-11(23)28-10-18-19(30-13(3)25)20(31-14(4)26)21(32-15(5)27)22(34-18)33-17-8-6-16(7-9-17)29-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 |
Standard InChIKey | XGHWMISYPPWNDJ-QMCAAQAGSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
PubChem Compound | 9805253 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume